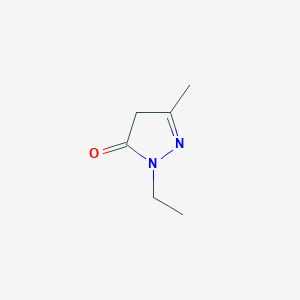
3-Bromo-N-(tert-butyl)-4-methoxybenzamide
Übersicht
Beschreibung
3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a synthetic organic compound with the molecular formula C12H16BrNO2. It is characterized by a central benzene ring substituted with a bromine atom at the 3rd position, a methoxy group at the 4th position, and a tert-butyl group attached to the nitrogen atom of the amide functional group . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3rd position.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(tert-butyl)-4-methoxybenzamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Debromination: Often requires reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Major Products
Hydrolysis: Produces 3-bromo-4-methoxybenzoic acid and tert-butylamine.
Debromination: Results in the formation of 4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a versatile compound used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the methoxy group influences its binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and solubility . Detailed studies on its molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl 4-bromo-3-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of an amide group.
Uniqueness
3-Bromo-N-(tert-butyl)-4-methoxybenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The tert-butyl group provides steric bulk, influencing its solubility and reactivity, while the bromine atom and methoxy group affect its electronic properties.
Eigenschaften
IUPAC Name |
3-bromo-N-tert-butyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKTBWZNWXGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350727 | |
| Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356550-24-8 | |
| Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile](/img/structure/B1268914.png)



